REACTION_CXSMILES
|
[CH3:1][N:2]1[O:9][CH2:8][CH:7]2[CH:3]1[CH2:4][N:5](C(OCC)=O)[CH2:6]2.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:1][N:2]1[O:9][CH2:8][CH:7]2[CH:3]1[CH2:4][NH:5][CH2:6]2 |f:1.2.3|
|
Name
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ethyl 2-methyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
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Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CN1C2CN(CC2CO1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
Ba(OH)2.8H2O
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the barium carbonate which has precipitated out
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
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Type
|
EXTRACTION
|
Details
|
the filtrate is extracted ten times with 100 ml of chloroform each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
CN1C2CNCC2CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |